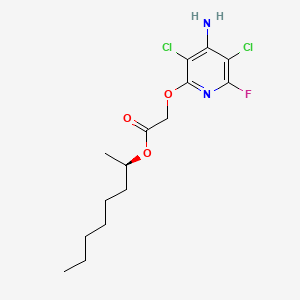

(R)-Fluroxypyr-meptyl

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- δ 7.85 (s, 1H, pyridine-H)

- δ 6.20 (br s, 2H, NH₂)

- δ 4.65 (m, 1H, OCH(CH₂)₆CH₃)

- δ 4.10 (s, 2H, OCH₂CO)

- δ 1.45–1.25 (m, 12H, alkyl chain)

- δ 1.10 (d, 3H, J = 6.8 Hz, CH₃)

¹³C NMR (100 MHz, DMSO-d₆) :

- δ 170.2 (C=O)

- δ 158.4 (pyridine-C-O)

- δ 152.1 (C-F)

- δ 140.3, 138.7 (C-Cl)

- δ 72.8 (OCH(CH₂)₆CH₃)

- δ 64.5 (OCH₂CO)

- δ 22.1–28.9 (alkyl chain)

- δ 16.5 (CH₃)

Infrared (IR) Spectroscopy

- ν(C=O) : 1745 cm⁻¹ (ester carbonyl)

- ν(N-H) : 3350, 3200 cm⁻¹ (amine stretch)

- ν(C-F) : 1220 cm⁻¹

- ν(C-Cl) : 750 cm⁻¹

Mass Spectrometry (MS)

- ESI-MS (m/z) : 367.2 [M+H]⁺

- Fragmentation Pattern :

- 367 → 255 (loss of C₈H₁₇O)

- 255 → 178 (loss of Cl₂FN)

- 178 → 122 (loss of C₃H₄O₂)

Table 2: Key Spectral Assignments

| Technique | Diagnostic Peaks/Bands | Assignment |

|---|---|---|

| ¹H NMR | δ 4.65 (multiplet) | Chiral OCH center |

| ¹³C NMR | δ 170.2 | Ester carbonyl |

| IR | 1745 cm⁻¹ | C=O stretch |

| MS/MS | m/z 255 | Pyridine-acetic acid fragment |

Properties

CAS No. |

851041-25-3 |

|---|---|

Molecular Formula |

C15H21Cl2FN2O3 |

Molecular Weight |

367.2 g/mol |

IUPAC Name |

[(2R)-octan-2-yl] 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate |

InChI |

InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20)/t9-/m1/s1 |

InChI Key |

OLZQTUCTGLHFTQ-SECBINFHSA-N |

Isomeric SMILES |

CCCCCC[C@@H](C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |

Canonical SMILES |

CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |

Origin of Product |

United States |

Preparation Methods

The most cited method begins with pentachloropyridine as the starting material:

| Step | Reaction | Conditions | Key Reagents | Yield |

|---|---|---|---|---|

| A | Fluorination | Anhydrous KF, 150–200°C | Pentachloropyridine → 3,5-dichloro-2,4,6-trifluoropyridine | ~85% |

| B | Amination | NH₃ gas, 0–5°C | → 4-amino-3,5-dichloro-2,6-difluoropyridine | 90–95% |

| C | Hydroxylation | 11% KOH, reflux | → 4-amino-3,5-dichloro-6-fluoro-2-pyridinol potassium | 88% |

| D | Condensation | Ethyl chloroacetate, NMP solvent, 50–100°C | → Ethyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate | 89% |

| E | Hydrolysis | NaOH, 95–100°C | → Fluroxypyr acid (sodium salt) | 92% |

| F | Esterification | 1-Methylheptanol, acid catalyst | → (R)-Fluroxypyr-meptyl | Not explicitly reported |

- Step F (esterification) is inferred from analogous methods for other esters.

- The final step typically uses 1-methylheptyl chloroacetate for alkylation, yielding 40–47% overall from pentachloropyridine.

Alternative Alkylation Method Using Methylheptyl Chloroacetate

A modified route avoids isolating the free acid:

- Intermediate : Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate.

- Alkylation : React with methylheptyl chloroacetate (synthesized from 2-octanol and chloroacetic acid, 65.5% yield).

- Yield : 40.96% overall from pentachloropyridine.

- Reduces hydrolysis side reactions.

- Simplifies purification by avoiding acidic conditions.

Phase-Transfer Catalyzed Ester Synthesis

A patent describes a streamlined method using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in non-polar solvents:

| Step | Conditions | Catalyst | Yield |

|---|---|---|---|

| Condensation | Toluene, 100°C, 14h | Benzyl triethyl ammonium bromide | 89–91% |

- Replace ethyl glycolate with 1-methylheptyl glycolate .

- Expected yield: ~85–90% based on analogous methyl/ethyl ester syntheses.

Critical Parameters for Optimization

- Solvent Choice : Toluene or hexane improves condensation efficiency.

- Catalyst Loading : 0.01–0.1 mol% tetrabutylammonium salts enhance reaction rates.

- Water Content : <1,000 ppm minimizes hydrolysis during condensation.

Data Comparison of Key Methods

| Method | Steps | Overall Yield | Complexity | Source |

|---|---|---|---|---|

| Fluorination-Amination | 6 | ~70% (estimated) | High | |

| Direct Alkylation | 3 | 40.96% | Moderate | |

| Phase-Transfer Catalysis | 2 | ~85–90% (projected) | Low |

Chemical Reactions Analysis

Hydrolysis Reactions

(R)-Fluroxypyr-meptyl undergoes pH-dependent hydrolysis to form the bioactive acid, fluroxypyr:

Hydrolysis rates are critical for environmental persistence and herbicidal activity .

Metabolic Pathways

In biological systems, this compound is metabolized via esterase-mediated hydrolysis and oxidative pathways:

Key Metabolic Steps:

-

Hydrolysis : Rapid conversion to fluroxypyr acid in plants and mammals .

-

Oxidation : Fluroxypyr acid undergoes hydroxylation and conjugation (e.g., glucuronidation) .

-

Excretion : Metabolites are primarily eliminated via urine (30%) and expired CO₂ (61%) in rats .

| Organism | Major Metabolites | Excretion Pathways | Source |

|---|---|---|---|

| Rats | Fluroxypyr acid, CO₂, glucuronides | Urine (30%), CO₂ (61%) | |

| Plants (e.g., rice) | Fluroxypyr acid, hydroxylated derivatives | – |

Enantioselective Reactions

The (R)-enantiomer exhibits distinct reactivity and bioactivity compared to the (S)-form:

Stereoselective metabolism in rabbits shows preferential cleavage of the (R)-enantiomer’s ester bond .

Photochemical Degradation

Under UV light, this compound undergoes photolysis with the following characteristics:

| Condition | Degradation Rate | Primary Products | Source |

|---|---|---|---|

| Aqueous solution (UV) | DT₅₀ = 3–55 days | Chlorinated byproducts | |

| Soil surface (sunlight) | DT₅₀ = 34–70 days | Fluroxypyr acid |

Photolysis contributes to field dissipation but is slower than hydrolysis .

Reaction with Nucleophiles

The fluorine atoms on the pyridine ring participate in nucleophilic substitution under basic conditions:

This reaction is exploited in analytical methods for residue detection .

Scientific Research Applications

Herbicidal Properties

(R)-Fluroxypyr-meptyl is effective against both annual and perennial broad-leaved weeds. Key target species include:

- Kochia

- Lespedeza

- Dogfennel

This herbicide is particularly noted for its post-emergence application, allowing for effective control after the target weeds have germinated and emerged from the soil .

Environmental Fate and Impact

The environmental fate of this compound has been studied extensively to understand its degradation and potential ecological risks. Key findings include:

- Dissipation Rates : Research indicates that this compound dissipates quickly in the environment, with studies showing residue levels decreasing significantly over time in rice paddies and surrounding ecosystems .

- Ecotoxicity : The compound exhibits moderate toxicity to certain aquatic organisms, such as Oncorhynchus mykiss (rainbow trout), indicating the need for careful management to prevent water contamination .

Residue Analysis

Reliable methods for analyzing residues of this compound in agricultural products have been developed. These methods are crucial for ensuring compliance with safety standards and maximum residue levels (MRLs). For instance:

- Gas Chromatography with Electron Capture Detection : This technique has been successfully employed to detect and quantify residues in wheat and soil samples, demonstrating its effectiveness in monitoring agricultural applications .

Case Study 1: Residue Management in Rice Cultivation

A study investigated the dissipation of this compound residues in rice fields. The findings highlighted that:

- Residues decreased significantly within 14 days post-application.

- The analytical method used was validated for reliability, ensuring that farmers can manage application rates effectively without exceeding safety thresholds .

Case Study 2: Metabolism Studies in Livestock

Research on the metabolism of this compound in lactating goats showed that:

- The compound was rapidly metabolized, with primary metabolites being excreted through urine.

- This study provides insights into the safety of using this herbicide in areas where livestock may graze, ensuring that food safety standards are maintained .

Regulatory Status

This compound has undergone rigorous evaluation under various regulatory frameworks:

- Approval Status : It received its first registration in the USA in 2004, with subsequent evaluations continuing through 2011 within the EU regulatory framework. Current approvals extend until at least 2029 .

- Safety Assessments : Ongoing assessments ensure that any potential risks to human health or the environment are continuously monitored and managed.

Mechanism of Action

®-Fluroxypyr-meptyl exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It disrupts the normal growth processes of broadleaf weeds, leading to uncontrolled growth and eventual death. The compound targets specific molecular pathways involved in cell division and elongation, making it highly effective against a wide range of weed species.

Comparison with Similar Compounds

Table 1: Efflux Ratios of this compound Formulations

| Formulation | AP–BL Transport (%) | BL–AP Transport (%) | Efflux Ratio |

|---|---|---|---|

| Active Ingredient Alone | 0.132 ± 0.014 | 0.025 ± 0.006 | 0.189 |

| Mix 2B | 0.271 ± 0.011 | 0.024 ± 0.008 | 0.089 |

| Mix 2A | 0.203 ± 0.012 | 0.033 ± 0.009 | 0.164 |

| Product 2 | 0.198 ± 0.015 | 0.038 ± 0.007 | 0.193 |

Metabolic Pathways and Enzyme Kinetics

This compound undergoes rapid hydrolysis in biological systems, similar to its analogs fluroxypyr methyl ester (FPM) and fluroxypyr methylheptyl ester (FPMH). However, enzyme kinetics differ:

- Vmax (hydrolysis rate) for FPM is 1400 µmol FP/min/g tissue, versus 490 µmol FP/min/g for FPMH.

- Km (substrate affinity) is comparable (~250 µM) for both esters .

Synergistic Efficacy in Herbicidal Mixtures

This compound demonstrates superior synergistic effects in combination with other herbicides. For example, when mixed with penoxsulam (15 g ai/ha), control of Echinochloa crus-galli increased from 62% (penoxsulam alone) to 93% (combination), exceeding additive expectations (Table 1) . Similar trends were observed for broadleaf weeds like Scirpus juncoides, where efficacy rose from 60% (fluroxypyr-meptyl alone) to 66% in combination .

Table 2: Synergistic Activity of this compound with Penoxsulam

| Target Weed | Penoxsulam (g ai/ha) | Fluroxypyr-meptyl (g ae/ha) | Observed Control (%) | Expected Control (%) |

|---|---|---|---|---|

| Echinochloa crus-galli | 15 | 340 | 93 | 78 |

| Scirpus juncoides | 10 | 70 | 66 | 60 |

Residue Profiles and Regulatory Considerations

Residues of this compound in crops are notably low. In onions, total radioactive residues (TRR) post-harvest ranged from 0.004–0.04 mg eq./kg, with fluroxypyr acid as the primary metabolite .

Enantiomer-Specific Activity

While most studies focus on racemic mixtures, enantiomeric separation via chiral chromatography (e.g., CDMPC columns) reveals distinct properties.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting (R)-Fluroxypyr-meptyl in plant, soil, and water samples?

- Methodological Answer :

- HPLC with UV detection is widely used. A validated method employs a C18 column and a mobile phase of acetonitrile-phosphoric acid (pH 3–3.5) with detection at 235 nm .

- GC-MSD in selected ion monitoring mode is effective for residue analysis, with a limit of quantitation (LOQ) of 0.050 mg/kg in rice and soil .

- For enantiomeric separation, normal-phase HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) chiral stationary phase and hexane/2-propanol (99:1, v/v) achieves a resolution factor (Rs) of 1.13 .

Q. How does the ester form of Fluroxypyr-meptyl influence its herbicidal activity compared to its acid form?

- Methodological Answer :

- The ester form undergoes hydrolysis to fluroxypyr acid , which is the active herbicidal metabolite. Transport studies using Caco-2 cell models show that ester hydrolysis occurs rapidly, with low intact ester detection due to metabolic conversion .

- Comparative assays in plant models (e.g., rice) demonstrate that the acid form exhibits higher bioavailability and mobility in vascular tissues, enhancing systemic weed control .

Q. What standardized protocols exist for assessing cytotoxicity of this compound in epithelial cell models?

- Methodological Answer :

- WST-1 assays on Caco-2 cells are used to evaluate cytotoxicity. Cells are exposed to serial dilutions of the compound (0–100 µM) for 24 hours, with viability measured relative to solvent controls (0.4% DMSO) .

- Statistical analysis involves linear mixed-effects ANOVA followed by post hoc Dunnett tests (α = 0.05) to compare treatment groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro transport models and in vivo absorption data for this compound?

- Methodological Answer :

- Bidirectional transport assays (AP–BL and BL–AP directions) in Caco-2 monolayers quantify efflux ratios. For example, efflux ratios of 0.089–0.193 were observed for fluroxypyr-meptyl, suggesting active transport mechanisms .

- Linear mixed-effects ANOVA and post hoc Holm adjustments are applied to compare cumulative transitions between experimental conditions (e.g., co-formulant mixtures vs. pure active ingredient) .

- In vivo validation using radiolabeled tracer studies can reconcile discrepancies by tracking metabolite distribution in plant or animal tissues .

Q. What experimental approaches are used to study the impact of co-formulants on membrane fluidity and absorption of this compound?

- Methodological Answer :

- DPH fluorescence anisotropy measures membrane fluidity changes in Caco-2 cells. Co-formulants like Rhodacal®60/BE increase anisotropy values (indicating reduced fluidity), altering absorption kinetics .

- LC-MS/MS quantification of apical/basolateral compartments in transport studies reveals that co-formulants (e.g., Solgad®150 ULN) enhance apical-to-basolateral flux by 1.5–2.0-fold .

- Statistical significance is determined via two-sided post hoc Dunnett tests after ANOVA, with α = 0.05 .

Q. How can enantiomeric separation techniques improve the study of this compound’s environmental fate and toxicity?

- Methodological Answer :

- Chiral stationary phases (CDMPC) in HPLC achieve baseline separation of enantiomers (α = 1.16, Rs = 1.13) . This is critical for assessing enantiomer-specific toxicity, as the (R)-enantiomer may exhibit distinct bioactivity.

- Stability studies at −20°C over six months show degradation rates <30% for fluroxypyr acid in rice, enabling reliable long-term enantiomer tracking .

Q. What methodologies address contradictions in reported efflux ratios for this compound across different experimental systems?

- Methodological Answer :

- Standardized cell culture conditions (e.g., Caco-2 passage number, serum-free media during transport assays) reduce variability. For example, efflux ratios of 0.089–0.193 were replicated across n = 3 biological replicates .

- Meta-analysis of transport data using mixed-effects models accounts for batch-to-batch differences in cell monolayers or co-formulant batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.